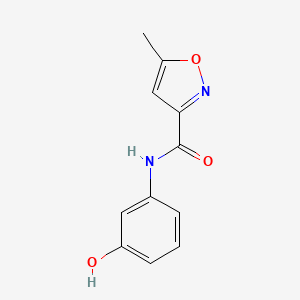

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-5-10(13-16-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFKRASWMFTFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408083 | |

| Record name | N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688051-07-2 | |

| Record name | N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the isoxazole intermediate.

Formation of the Carboxamide Group:

Industrial Production Methods: In an industrial setting, the production of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced at the carboxamide group to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Research Findings and Implications

- Scaffold Optimization: Shifting the carboxamide group from position 4 (leflunomide) to 3 (UTL-5) eliminates N-O bond cleavage, mitigating toxicity while retaining anti-inflammatory efficacy .

- Structural Flexibility: Substituents on the phenyl ring (e.g., chloro, diethylamino) influence target affinity and pharmacokinetics, as seen in analogues from , and .

- Unmet Needs : Despite improved safety, UTL-5 compounds require further clinical validation to establish efficacy in autoimmune diseases.

Biological Activity

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is an organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 218.21 g/mol. Its structure features a hydroxyl group on a phenyl ring linked to a 5-isoxazolecarboxamide moiety, which is crucial for its biological activity.

Antitumor Properties

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide exhibits notable antitumor properties. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in cancer progression. Initial findings suggest that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism through which N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide exerts its effects may involve:

- Histone Deacetylase (HDAC) Inhibition : This compound has been associated with HDAC inhibitory activity, which plays a crucial role in epigenetic regulation, apoptosis, and cell cycle arrest in cancer cells .

- Receptor Interactions : It may interact with specific biological macromolecules, influencing pathways related to inflammation and tumorigenesis.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Methylisoxazole-3-carboxamide | Isoxazole ring with a carboxamide group | Known for its antibacterial properties |

| N-(4-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide | Hydroxyl group at the para position | Exhibits different pharmacological profiles |

| N-(2-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide | Hydroxyl group at the ortho position | Potentially different activity against specific cancers |

This table illustrates how N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide stands out due to its specific hydroxyl substitution pattern and dual role in modulating tumorigenesis and inflammation.

Case Studies

Several studies have investigated the biological activity of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide:

- In Vitro Studies : Research has shown that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. Specific assays demonstrated IC50 values indicating effective inhibition of cell proliferation at low concentrations .

- In Vivo Models : Animal studies have further supported the antitumor effects, where treatment with N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide resulted in significant tumor regression compared to control groups .

Synthesis Methods

The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide can be achieved through several routes:

- Metal-Free Synthetic Routes : Recent advancements have highlighted metal-free methods for synthesizing isoxazoles, which are environmentally friendly and efficient .

- Microwave-Assisted Synthesis : This technique has been employed to enhance reaction rates and yields, particularly for derivatives with potential pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) .

- Personal Protective Equipment (PPE) : Use NIOSH/EN-approved respirators (e.g., P95 for particulates), chemical-resistant gloves (tested for compatibility), and safety goggles. Lab coats and closed-toe shoes are mandatory .

- Emergency Measures : For skin/eye exposure, rinse immediately with water (≥15 minutes for eyes). In case of inhalation, move to fresh air and administer oxygen if needed .

- Storage : Store in a cool, dry, ventilated area away from incompatible materials. Avoid dust formation .

Q. What synthetic routes are documented for preparing N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide?

- Methodological Answer :

- General Procedure : React 5-methylisoxazole-3-carboxylic acid derivatives with 3-aminophenol under coupling conditions. For example, use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Optimization : Yield improvements (e.g., 18% in one study ) may require temperature control (e.g., 0–5°C for acid activation) and stoichiometric adjustments.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm) and isoxazole methyl groups (δ 2.2–2.3 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 218.2087 (C11H10N2O3) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance).

Advanced Research Questions

Q. What experimental designs are suitable for investigating mitochondrial interactions of this compound?

- Methodological Answer :

- Mitochondrial Isolation : Use differential centrifugation (e.g., from mouse liver) in sucrose-Tris buffer (pH 7.4) with BSA to preserve membrane integrity .

- Dose-Response Assays : Treat mitochondria with 1–100 µM compound in respiration buffer (e.g., containing malate/glutamate). Monitor oxygen consumption via Clark electrode .

- Fluorescent Probes : Use Rhodamine 123 (ΔΨm) or Calcium Green-5N (Ca²⁺ uptake) to assess functional changes .

- Controls : Include cyclosporine A (permeability transition pore inhibitor) and FCCP (uncoupler) for validation .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility Profiling : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products .

- Cross-Validation : Compare experimental data with computational predictions (e.g., LogP via ChemAxon, pKa via ACD/Labs) .

Q. What reaction mechanisms are feasible for modifying the 3-hydroxyphenyl moiety?

- Methodological Answer :

- Electrophilic Substitution : Nitration (HNO3/H2SO4) or halogenation (Cl2/FeCl3) at the ortho position relative to the hydroxyl group .

- Oxidation : Convert hydroxyl to carbonyl using Jones reagent (CrO3/H2SO4), yielding a ketone derivative .

- Protection/Deprotection : Use acetyl groups (Ac2O/pyridine) to protect the hydroxyl during synthetic steps, followed by NaOH-mediated cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.